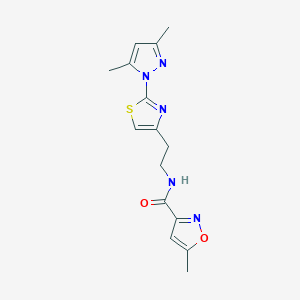

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 3,5-dimethylpyrazole moiety via an ethyl spacer, with a 5-methylisoxazole-3-carboxamide substituent. Its structure combines multiple pharmacophoric elements: the pyrazole and thiazole rings are known for hydrogen-bonding capabilities, while the isoxazole carboxamide may enhance polarity and bioavailability.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-9-6-10(2)20(18-9)15-17-12(8-23-15)4-5-16-14(21)13-7-11(3)22-19-13/h6-8H,4-5H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZRQMMSQLRIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, a thiazole ring, and an isoxazole group. Its molecular formula is , with a molecular weight of 318.39 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| LogP | 2.6322 |

| Polar Surface Area | 48.626 Ų |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of new thiazolyl-isoxazole derivatives that showed promising in vitro antimicrobial efficacy against various pathogens, including bacteria and fungi . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored in several studies. For example, compounds containing thiazole and isoxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro studies have shown that these compounds can inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), leading to reduced cell viability in resistant cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of enzymes like DHFR disrupts nucleotide synthesis essential for DNA replication.

- Cell Cycle Modulation : Compounds can induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazolyl-isoxazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In another study focusing on cancer therapy, researchers evaluated the effects of a related compound on breast cancer cell lines. The compound induced significant apoptosis at concentrations as low as 10 µM after 48 hours of treatment, demonstrating its potential as an effective anticancer agent .

Comparison with Similar Compounds

Key Observations :

Physical Properties

Key Observations :

- The target’s methyl-rich structure (3,5-dimethylpyrazole, 5-methylisoxazole) may reduce melting points compared to chlorinated analogs like 3d (mp 181–183°C).

- Aromatic proton chemical shifts (δ 7.2–8.2) align with ’s derivatives, but the absence of electron-withdrawing groups (e.g., Cl, F) may upfield thiazole protons.

Hypothetical Advantages of Target Compound :

- The isoxazole carboxamide may improve metabolic stability over ester-containing analogs.

- Ethyl spacer could balance rigidity and flexibility, optimizing interactions with hydrophobic enzyme pockets.

Computational and Analytical Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.